molecular formula C19H22N2O6S B4190065 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B4190065
M. Wt: 406.5 g/mol
InChI Key: KCPKBXXDMIVCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide, also known as ESI-09, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. ESI-09 has been shown to have a wide range of effects on cellular processes, making it a promising candidate for further research and development.

Mechanism of Action

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide works by inhibiting the activity of the RAC1 protein, which is involved in a wide range of cellular processes, including cell migration, proliferation, and survival. By inhibiting RAC1 activity, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide can affect multiple cellular pathways, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell migration, induction of apoptosis, and modulation of the immune response. In addition, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide has been shown to affect the expression of several genes involved in cellular processes such as cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its high potency and selectivity for the RAC1 protein. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide, including further studies on its potential therapeutic applications in cancer, neurology, and immunology. In addition, future research could focus on developing more potent and selective inhibitors of the RAC1 protein, as well as investigating the potential use of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide in combination with other drugs for enhanced therapeutic effects.

Scientific Research Applications

N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer. In neurology, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-2-25-11-3-10-20-28(23,24)16-7-5-15(6-8-16)21-19(22)14-4-9-17-18(12-14)27-13-26-17/h4-9,12,20H,2-3,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPKBXXDMIVCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.